molecular formula C8H7F2NO2 B6177284 3-amino-2,6-difluoro-4-methoxybenzaldehyde CAS No. 2694729-42-3

3-amino-2,6-difluoro-4-methoxybenzaldehyde

Cat. No. B6177284
CAS RN: 2694729-42-3
M. Wt: 187.1
InChI Key:
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Description

3-Amino-2,6-difluoro-4-methoxybenzaldehyde (3-ADF-4-MBA) is an organic compound with a wide range of applications in scientific research. It is a versatile organic compound that has been used in various fields of research, including biochemistry, organic synthesis, and pharmacology. 3-ADF-4-MBA is a key intermediate in the synthesis of a variety of compounds, including drugs and other biologically active substances. Its unique properties make it an attractive target for further research and development.

Scientific Research Applications

3-amino-2,6-difluoro-4-methoxybenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a number of compounds, including drugs and other biologically active substances. It has also been used in the synthesis of a variety of organic compounds, such as dyes and pigments. In addition, 3-amino-2,6-difluoro-4-methoxybenzaldehyde has been used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.

Mechanism of Action

The mechanism of action of 3-amino-2,6-difluoro-4-methoxybenzaldehyde is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase and tyrosine hydroxylase. In addition, it is believed to inhibit the activity of a variety of other enzymes, including phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2,6-difluoro-4-methoxybenzaldehyde have not been extensively studied. However, it is believed to have a number of effects on the body. It is believed to act as a monoamine oxidase inhibitor, which can reduce the levels of certain neurotransmitters in the brain. In addition, it is believed to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-2,6-difluoro-4-methoxybenzaldehyde in laboratory experiments include its high purity and its ability to be synthesized in high yields. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 3-amino-2,6-difluoro-4-methoxybenzaldehyde is a highly reactive compound and should be handled with care.

Future Directions

Given its wide range of applications in scientific research, there are a number of potential future directions for 3-amino-2,6-difluoro-4-methoxybenzaldehyde. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could focus on the development of more efficient and cost-effective synthesis methods for 3-amino-2,6-difluoro-4-methoxybenzaldehyde. Finally, further research could focus on the development of new uses for 3-amino-2,6-difluoro-4-methoxybenzaldehyde, such as in the synthesis of new drugs or other biologically active substances.

Synthesis Methods

3-amino-2,6-difluoro-4-methoxybenzaldehyde can be synthesized using a number of methods, including the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a primary amine in the presence of a base catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 100°C. The reaction produces a highly pure product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2,6-difluoro-4-methoxybenzaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluoro-4-methoxybenzaldehyde", "ammonia", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2,6-difluoro-4-methoxybenzaldehyde with sodium borohydride in acetic acid to yield 3,5-difluoro-4-methoxybenzyl alcohol", "Step 2: Oxidation of 3,5-difluoro-4-methoxybenzyl alcohol with sodium chlorite in acetic acid to yield 3,5-difluoro-4-methoxybenzaldehyde", "Step 3: Amination of 3,5-difluoro-4-methoxybenzaldehyde with ammonia in the presence of sodium hydroxide to yield 3-amino-2,6-difluoro-4-methoxybenzaldehyde", "Step 4: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and drying with anhydrous sodium sulfate" ] }

CAS RN

2694729-42-3

Product Name

3-amino-2,6-difluoro-4-methoxybenzaldehyde

Molecular Formula

C8H7F2NO2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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